molecular formula C23H17ClN4O11S B11115148 Dimethyl 5-{[(4-chloro-3-{[(2,4-dinitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[(4-chloro-3-{[(2,4-dinitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B11115148
M. Wt: 592.9 g/mol
InChI Key: FWIWBQRDKCBXRW-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-[4-CHLORO-3-(2,4-DINITROBENZAMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as chlorides, nitro groups, and sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-[4-CHLORO-3-(2,4-DINITROBENZAMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The general synthetic route can be summarized as follows:

    Electrophilic Aromatic Substitution: The initial step involves the nitration of benzene derivatives to introduce nitro groups. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The formation of amide bonds is achieved by reacting the sulfonyl chloride intermediate with amines.

    Esterification: The final step involves the esterification of carboxylic acid groups using methanol and a suitable catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-[4-CHLORO-3-(2,4-DINITROBENZAMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to convert nitro groups to amino groups.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, alkoxides.

Major Products

The major products formed from these reactions include amines, substituted benzene derivatives, and various esterified products.

Scientific Research Applications

1,3-DIMETHYL 5-[4-CHLORO-3-(2,4-DINITROBENZAMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial agent due to the presence of nitro and sulfonamide groups.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-[4-CHLORO-3-(2,4-DINITROBENZAMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The presence of nitro and sulfonamide groups suggests that the compound may interfere with bacterial cell wall synthesis and protein function.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzene (m-Xylene): A simpler aromatic compound with similar methyl groups but lacking the complex functional groups.

    Sulfanilamide: Contains a sulfonamide group and is used as an antimicrobial agent.

    2,4-Dinitrophenol: Contains nitro groups and is known for its use in biochemical research.

Properties

Molecular Formula

C23H17ClN4O11S

Molecular Weight

592.9 g/mol

IUPAC Name

dimethyl 5-[[4-chloro-3-[(2,4-dinitrobenzoyl)amino]phenyl]sulfonylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C23H17ClN4O11S/c1-38-22(30)12-7-13(23(31)39-2)9-14(8-12)26-40(36,37)16-4-6-18(24)19(11-16)25-21(29)17-5-3-15(27(32)33)10-20(17)28(34)35/h3-11,26H,1-2H3,(H,25,29)

InChI Key

FWIWBQRDKCBXRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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